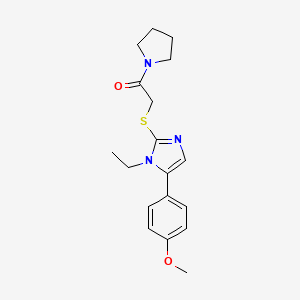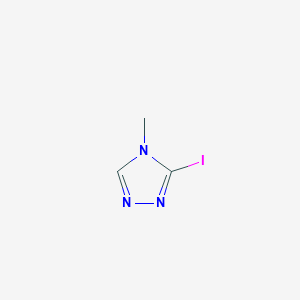![molecular formula C15H13N3O3S2 B2416513 N-(thieno[2,3-d]pyrimidin-4-yl)-2-(éthylsulfonyl)benzamide CAS No. 1004052-51-0](/img/structure/B2416513.png)
N-(thieno[2,3-d]pyrimidin-4-yl)-2-(éthylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of an ethylsulfonyl group attached to a benzamide moiety, which is further connected to a thieno[2,3-d]pyrimidine ring system. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
Target of Action
The primary target of 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it a promising target for antitumor agents .
Mode of Action
This compound interacts with EZH2, inhibiting its function . The inhibition of EZH2 leads to changes in the methylation status of histones, particularly histone H3. This alters the chromatin structure, affecting the transcription of certain genes .
Biochemical Pathways
The inhibition of EZH2 affects the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often observed in cancer. By inhibiting EZH2, this compound can potentially suppress the growth of cancer cells .
Result of Action
The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to induce apoptosis in a concentration-dependent manner and inhibit cell migration .
Analyse Biochimique
Biochemical Properties
It has been found that thieno[2,3-d]pyrimidine derivatives have shown potential anticancer activities . They have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
Cellular Effects
In cellular studies, thieno[2,3-d]pyrimidine derivatives have shown to induce cell cycle arrest in G2/M phase and promote apoptosis in MCF-7 cancer cells . Apoptosis was stimulated by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, these compounds significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .
Molecular Mechanism
Computational techniques have been used to investigate the VEGFR-2 complex at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing reagent, such as guanidine or urea, under acidic or basic conditions.
Introduction of Benzamide Moiety: The benzamide moiety can be introduced through a coupling reaction between the thieno[2,3-d]pyrimidine core and a benzoyl chloride derivative in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Dithieno[3,2-b2′,3′-d]thiophene Derivatives: These compounds have a similar heterocyclic structure and are used in organic electronics and materials science.
Uniqueness
2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-ethylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-2-23(20,21)12-6-4-3-5-10(12)14(19)18-13-11-7-8-22-15(11)17-9-16-13/h3-9H,2H2,1H3,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDJANXODIAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)

![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2416438.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)




![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)
![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)
![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)

